3-((Z)-2-{(E)-1-[3-({(E)-2-[(Z)-2-Hydroxyimino-1-methylpropylidene]hydrazono}methyl)phenyl]methylidene}hydrazono)-2-butanone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Z)-2-{(E)-1-[3-({(E)-2-[(Z)-2-Hydroxyimino-1-methylpropylidene]hydrazono}methyl)phenyl]methylidene}hydrazono)-2-butanone oxime is a complex organic compound characterized by multiple functional groups, including oxime, hydrazone, and ketone functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Z)-2-{(E)-1-[3-({(E)-2-[(Z)-2-Hydroxyimino-1-methylpropylidene]hydrazono}methyl)phenyl]methylidene}hydrazono)-2-butanone oxime typically involves multi-step organic reactions. One common approach is the condensation of appropriate aldehydes and ketones with hydrazine derivatives, followed by the formation of oxime groups through the reaction with hydroxylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxime and hydrazone functionalities.
Reduction: Reduction reactions can target the oxime and hydrazone groups, converting them into amines.
Substitution: The aromatic ring in the compound can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce corresponding amines.
Scientific Research Applications
3-((Z)-2-{(E)-1-[3-({(E)-2-[(Z)-2-Hydroxyimino-1-methylpropylidene]hydrazono}methyl)phenyl]methylidene}hydrazono)-2-butanone oxime has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-((Z)-2-{(E)-1-[3-({(E)-2-[(Z)-2-Hydroxyimino-1-methylpropylidene]hydrazono}methyl)phenyl]methylidene}hydrazono)-2-butanone oxime involves interactions with various molecular targets. The oxime and hydrazone groups can form coordination complexes with metal ions, influencing biochemical pathways. Additionally, the compound’s ability to undergo redox reactions can modulate cellular oxidative stress levels, impacting cell signaling and function.
Comparison with Similar Compounds
Similar Compounds
Oxime Ethers: Compounds with similar oxime functionalities, used in organic synthesis and coordination chemistry.
Hydrazones: Compounds containing hydrazone groups, known for their biological activities and applications in drug design.
Ketoximes: Compounds with ketoxime groups, utilized in various chemical reactions and industrial processes.
Properties
Molecular Formula |
C16H20N6O2 |
---|---|
Molecular Weight |
328.37 g/mol |
IUPAC Name |
(NE)-N-[(3Z)-3-[(E)-[3-[(E)-[(Z)-[(3E)-3-hydroxyiminobutan-2-ylidene]hydrazinylidene]methyl]phenyl]methylidenehydrazinylidene]butan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C16H20N6O2/c1-11(13(3)21-23)19-17-9-15-6-5-7-16(8-15)10-18-20-12(2)14(4)22-24/h5-10,23-24H,1-4H3/b17-9+,18-10+,19-11-,20-12-,21-13+,22-14+ |
InChI Key |
LIKALAHRRBTCMO-JRQPZPKOSA-N |
Isomeric SMILES |
C/C(=N/N=C/C1=CC(=CC=C1)/C=N/N=C(/C)\C(=N\O)\C)/C(=N/O)/C |
Canonical SMILES |
CC(=NN=CC1=CC(=CC=C1)C=NN=C(C)C(=NO)C)C(=NO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.